molecular formula C12H12O5 B1209502 Khellinone CAS No. 484-51-5

Khellinone

Cat. No. B1209502
Key on ui cas rn: 484-51-5
M. Wt: 236.22 g/mol
InChI Key: GEUAWNMVARSYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04284569

Procedure details

To a stirred solution of potassium hydroxide (193.2 g) in 1.5 l of water, heated to 75° C., is added 300 g of khellin (formula XXI) in 50 g portions over a period of 30 minutes. When khellin addition is complete, the resulting mixture is then heated to reflux for 2 hr and thereafter cooled to ambient temperature. Concentrated hydrochloric acid (300 ml) is then added to the cooled solution and the resulting precipitate is collected by filtration and dried at ambient temperature in a vacuum for 18 hr. The resulting crude yellow solid is then recrystallized from one liter of methanol, yielding 251 g of pure title product. Melting point is 99°-100° C. Silica gel TLC Rf is 0.60 is hexane and ethyl acetate (1:1). Infrared absorptions are observed at 3160, 3140, 1700, 1695, 1680, 1620, 1590, 1550, 1300, 1265, 1150, 1075, and 1060 cm-1. NMR absorptions are observed at 7.52, 6.91, 4.15, 4.05, 2.72, and 13.06δ (deuterochloroform solvent). The mass spectrum exhibits peaks at 236, 221, 206, 203, 191, 175, 163, and 119. Carbon:hydrogen ratio is 60.65:5.15.
Quantity
193.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].CC1[O:21][C:9]2[C:10]([O:19][CH3:20])=[C:11]3[O:18][CH:17]=[CH:16][C:12]3=[C:13]([O:14][CH3:15])[C:8]=2[C:6](=[O:7])[CH:5]=1.Cl>O>[CH3:5][C:6]([C:8]1[C:9]([OH:21])=[C:10]([O:19][CH3:20])[C:11]2[O:18][CH:17]=[CH:16][C:12]=2[C:13]=1[O:14][CH3:15])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
193.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
CC1=CC(=O)C2=C(C(=C3C(=C2OC)C=CO3)OC)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)C2=C(C(=C3C(=C2OC)C=CO3)OC)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)C2=C(C(=C3C(=C2OC)C=CO3)OC)O1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at ambient temperature in a vacuum for 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The resulting crude yellow solid is then recrystallized from one liter of methanol

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C=1C(=C(C2=C(C=CO2)C1OC)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 251 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.